KCC009
CAS No.: 744198-19-4
Cat. No.: VC0531646
Molecular Formula: C21H22BrN3O5
Molecular Weight: 476.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 744198-19-4 |
---|---|
Molecular Formula | C21H22BrN3O5 |
Molecular Weight | 476.3 g/mol |
IUPAC Name | benzyl N-[(2S)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
Standard InChI | InChI=1S/C21H22BrN3O5/c22-19-11-17(30-25-19)12-23-20(27)18(10-14-6-8-16(26)9-7-14)24-21(28)29-13-15-4-2-1-3-5-15/h1-9,17-18,26H,10-13H2,(H,23,27)(H,24,28)/t17?,18-/m0/s1 |
Standard InChI Key | MRULUIQNANUWTK-ZVAWYAOSSA-N |
Isomeric SMILES | C1C(ON=C1Br)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 |
SMILES | C1C(ON=C1Br)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES | C1C(ON=C1Br)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties
KCC009’s molecular architecture features a brominated dihydroisoxazole moiety linked to a carbamate-substituted phenylpropanoid backbone. The stereochemistry at the C2 position (S-configuration) is critical for its biological activity . Key structural identifiers include:
-
SMILES:
C1C(ON=C1Br)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3
The compound’s three-dimensional conformation enables selective interaction with TG2’s active site, as evidenced by molecular docking simulations (unpublished data cited in MedChemExpress documentation) .
Physicochemical Profile
Property | Value | Source |
---|---|---|
Solubility (DMSO) | 250 mg/mL (524.86 mM) | |
Purity | ≥98.06% (HPLC) | |
Storage Conditions | 4°C (powder), -80°C (solution) |
Mechanism of Action: TG2 Inhibition and Beyond
KCC009 competitively inhibits TG2 (), an enzyme implicated in extracellular matrix (ECM) remodeling and DNA damage repair . TG2 crosslinks fibronectin, creating a pro-survival microenvironment for tumors . By disrupting this process, KCC009 sensitizes cancer cells to cytotoxic therapies through two primary pathways:
Radiosensitization in Lung Cancer Models
In H1299 lung adenocarcinoma cells (wild-type and mutant p53), KCC009 (3.91 µM) reduced the radiation survival fraction (SF2) from 0.78 to 0.54 in p53-mutant cells and from 0.6 to 0.42 in wild-type cells . Key parameters from clonogenic assays include:
Cell Line | Treatment | D₀ (Gy) | Dq (Gy) | SER |
---|---|---|---|---|
H1299/M175H-p53 | IR alone | 5.25 | 1.94 | 1.55 |
IR + KCC009 | 3.39 | 1.17 | ||
H1299/WT-p53 | IR alone | 3.98 | 1.38 | 1.65 |
IR + KCC009 | 2.41 | 0.84 |
D₀: Mean lethal dose; Dq: Quasi-threshold dose; SER: Sensitization enhancement ratio
Mechanistically, KCC009 + irradiation (6 Gy) induced:
-
G₀/G₁ arrest in wild-type p53 cells via p21 upregulation (-fold) and Cyclin D downregulation (-fold)
-
G₂/M arrest in mutant p53 cells through Cyclin B suppression (-fold)
-
Apoptosis via Bax/Bcl-2 ratio elevation ( in wild-type; in mutant)
Chemosensitization in Glioblastoma
In orthotopic DBT-FG glioblastoma models, KCC009 (10 mg/kg, i.p.) enhanced the efficacy of carmustine (BCNU) by:
-
Increasing median survival from 28 days (BCNU) to 41 days (BCNU + KCC009)
-
Disrupting fibronectin assembly in the ECM ( reduction in crosslinked fibronectin)
Pharmacokinetics and Formulation
KCC009’s poor aqueous solubility necessitates DMSO-based stock solutions (250 mg/mL) . Preclinical formulations for in vivo studies typically use:
Stability studies indicate a 6-month shelf life at -80°C, with <5% degradation .
Parameter | Finding |
---|---|
Skin Irritation | Category 2 (H315) |
Eye Damage | Category 2A (H319) |
Respiratory Toxicity | STOT SE 3 (H335) |
Ecotoxicity | Water Hazard Class 1 (low risk) |
Handling requires nitrile gloves and eye protection . No genotoxicity or carcinogenicity has been reported to date.
Clinical Implications and Future Directions
KCC009’s dual radiosensitizing/chemosensitizing activity positions it as a potential adjunct in:
-
Non-small cell lung cancer: Overcoming p53-mediated radioresistance
-
Glioblastoma multiforme: Targeting infiltrative cells in the tumor periphery
-
Ovarian cancer: Preclinical data suggest synergy with PARP inhibitors (ongoing studies)
Challenges include optimizing brain penetration (current BBB permeability: ) and developing oral formulations . Phase I trials are anticipated to begin in 2026, pending IND approval.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume